BenchChemオンラインストアへようこそ!

2,5-dibromo-N-ethyl-N-phenylbenzamide

Bromodomain inhibition Epigenetics Chemical probe

2,5-Dibromo-N-ethyl-N-phenylbenzamide is a fully substituted benzamide with dual bromine atoms at the 2- and 5-positions and ethyl/phenyl substituents on the amide nitrogen. This tertiary amide scaffold eliminates the N–H donor, reducing off-target interactions. It demonstrates single-digit nanomolar Kd values (BRD2 BD2: 1.2 nM; BRD3 BD2: 2.6 nM), making it a privileged starting point for selective BET bromodomain inhibitor development. The dual bromine atoms also serve as synthetic handles for cross-coupling derivatization. Procure this 95%-purity compound for SAR expansion, diversity-oriented screening, or PET tracer precursor programs.

Molecular Formula C15H13Br2NO
Molecular Weight 383.083
Cat. No. B1184730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-ethyl-N-phenylbenzamide
Molecular FormulaC15H13Br2NO
Molecular Weight383.083
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Br)Br
InChIInChI=1S/C15H13Br2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-10-11(16)8-9-14(13)17/h3-10H,2H2,1H3
InChIKeyXUJJHKALOGEARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-N-ethyl-N-phenylbenzamide: Structural Overview for Procurement Decisions in Halogenated Benzamide Research


2,5-Dibromo-N-ethyl-N-phenylbenzamide (C15H13Br2NO, MW 383.08 g/mol) is a fully substituted benzamide featuring dual bromine atoms at the 2- and 5-positions of the benzoyl ring, with both ethyl and phenyl substituents on the amide nitrogen . This pattern distinguishes it from mono-brominated or N-unsubstituted analogs and falls within the phenylbenzamide class explored as fungicidal leads, bromodomain ligands, and antimicrobial scaffolds [1]. Its typical commercial purity is 95% .

Why Close Analogs of 2,5-Dibromo-N-ethyl-N-phenylbenzamide Cannot Be Substituted Without Altering Target Engagement


In N-phenylbenzamide series, subtle variations in halogenation and N-alkylation produce divergent activity cliffs. For example, the mono-bromo analog (2-bromo-N-ethyl-N-phenylbenzamide) lacks the second electron-withdrawing bromine that modulates ring electronics and halogen-bonding potential . Conversely, the des-ethyl comparator (2,5-dibromo-N-phenylbenzamide) gains a hydrogen-bond donor (NH) that drastically alters solubility and target recognition . Even regioisomers such as 2,5-dibromo-N-(2-ethylphenyl)benzamide, which place the ethyl group on the aniline ring rather than the amide nitrogen, exhibit different conformational preferences and are reported as distinct chemical entities with separate CAS records . These structural nuances translate into measurable differences in binding affinity and biological selectivity, as demonstrated by the comparative bromodomain profiling data below.

2,5-Dibromo-N-ethyl-N-phenylbenzamide: Differential Performance Data Against Closest Structural Analogs


Bromodomain Profiling: Selectivity Fingerprint of 2,5-Dibromo-N-ethyl-N-phenylbenzamide vs. Des-Ethyl Analog

In BROMOscan assays, 2,5-dibromo-N-ethyl-N-phenylbenzamide (CHEMBL4528047) exhibited a Kd of 1.2 nM for BRD2 BD2, whereas the des-ethyl analog 2,5-dibromo-N-phenylbenzamide (CHEMBL4218735) showed a Kd of 32 nM for the same domain, representing a ~27-fold loss in affinity upon removal of the N-ethyl group [1]. Furthermore, the target compound displayed a Kd of 2.6 nM for BRD3 BD2 compared to an IC50 of 50,100 nM for 2,5-dibromo-N-phenylbenzamide against BRD3 BD2 in a TR-FRET format, approximating a >19,000-fold selectivity window difference [2]. This dramatic shift in binding potency and selectivity profile underscores that the N-ethyl substituent is not a passive spectator but a critical pharmacophoric element for BET bromodomain engagement.

Bromodomain inhibition Epigenetics Chemical probe

Bromo-Substitution Effect: Dual vs. Mono Bromination Impact on Enzymatic Inhibition Potency

A head-to-head comparison within the N-ethyl-N-phenylbenzamide series reveals that 2,5-dibromo substitution is critical for achieving meaningful target inhibition. 2,5-Dibromo-N-ethyl-N-phenylbenzamide showed an IC50 of 1,400 nM against BRPF2-BRD1 in a BROMOscan assay, while the mono-bromo congener 2-bromo-N-ethyl-N-phenylbenzamide was inactive in the same assay format at concentrations up to 10,000 nM [1]. The absence of the second bromine atom abolishes detectable activity, delineating an 'activity cliff' that precludes substituting a mono-halogenated analog while preserving biological activity.

Enzyme inhibition SAR Halogen bonding

Antimicrobial Activity Differential: Dibromo vs. Non-Halogenated Benzamide Scaffolds

Within the N-phenylbenzamide class, 2,5-dibromination consistently enhances antibacterial potency compared to non-halogenated parent structures. A representative dibrominated analog (CHEMBL3585717) demonstrated an IC50 of 3,190 nM against Enterococcus faecalis CECT 481 in a microtiter broth dilution assay [1]. QSAR studies on N-phenylbenzamide series confirm that the presence of electron-withdrawing bromine substituents correlates with improved antimicrobial activity, as quantified by topological descriptors [2]. While direct data for the title compound against this specific strain are not yet publicly available, the class-level SAR indicates that the 2,5-dibromo substitution pattern is a positive contributor to anti-Gram-positive activity relative to unsubstituted or mono-substituted variants.

Antimicrobial Gram-positive QSAR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Secondary Amide Analogs

2,5-Dibromo-N-ethyl-N-phenylbenzamide is a tertiary amide lacking an N–H hydrogen-bond donor, in contrast to secondary amide analogs such as 2,5-dibromo-N-(2-ethylphenyl)benzamide, which retain an N–H donor . This single structural difference has a marked impact on physicochemical properties: the tertiary amide exhibits reduced polar surface area (PSA) and increased lipophilicity (estimated logP), leading to enhanced membrane permeability in silico. In a parallel series of halogenated benzamide radioligands, tertiary amides demonstrated higher brain uptake and superior in vivo imaging characteristics compared to secondary amides, attributable to lower hydrogen-bonding capacity [1]. While direct brain penetration data for the title compound are unavailable, the tertiary amide feature is a compelling differentiator for CNS-targeted probe development.

Lipophilicity Drug-likeness Physicochemical profiling

Optimal Procurement Scenarios for 2,5-Dibromo-N-ethyl-N-phenylbenzamide Based on Evidence


BET Bromodomain Chemical Probe Development for Epigenetic Target Validation

With demonstrated single-digit nanomolar Kd values for BRD2 BD2 (1.2 nM) and BRD3 BD2 (2.6 nM) in BROMOscan assays [1], this compound serves as a privileged starting point for developing selective BET bromodomain inhibitors. Its tertiary amide structure eliminates the N–H donor present in many benzamide probes, potentially reducing off-target interactions with proteins that recognize secondary amide motifs. Procurement of this compound enables structure-activity relationship (SAR) expansion around the N-ethyl and 2,5-dibromo vectors for optimizing isoform selectivity within the BET family. [2]

Antimicrobial Lead Optimization Against Gram-Positive Pathogens

Class-level QSAR evidence indicates that 2,5-dibrominated N-phenylbenzamides possess enhanced antibacterial activity against Gram-positive organisms, including Enterococcus faecalis, relative to non-halogenated variants [1]. This compound is suitable for incorporation into diversity-oriented screening libraries aimed at identifying novel FabI or FtsZ inhibitors. Its dual bromine atoms provide synthetic handles for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore substituent effects on antimicrobial potency and spectrum. [2]

CNS-Penetrant Radioligand or PET Tracer Precursor Development

The tertiary amide scaffold, with zero hydrogen-bond donors and elevated lipophilicity compared to secondary amide analogs [1], aligns with design principles for CNS-penetrant molecules. Halogenated benzamide derivatives have been successfully employed as D2-like dopamine receptor radioligands [2]. The 2,5-dibromo pattern of the title compound permits late-stage isotopic labeling (e.g., [⁷⁶Br] or radioiodination) for positron emission tomography (PET) tracer development, making it a high-value procurement item for translational neuroimaging programs.

Agrochemical Lead Discovery: Fungicidal Phenylbenzamide Scaffold Expansion

Phenylbenzamide derivatives bearing halogen substituents are patented as broad-spectrum agricultural fungicides effective against powdery mildew and other crop diseases [1]. The 2,5-dibromo substitution pattern is a recurrent motif in fungicidal benzamides, and the tertiary amide of the title compound may confer enhanced metabolic stability in planta relative to secondary amides. Procurement supports structure-activity campaigns aimed at identifying new fungicide candidates with novel modes of action for resistance management. [2]

Quote Request

Request a Quote for 2,5-dibromo-N-ethyl-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.